[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
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Overview
Description
[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and methoxycarbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of a pyridine derivative followed by esterification and subsequent hydrolysis to yield the target compound . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-acetic acid: Shares the pyridine ring but lacks the acetyl and methoxycarbonyl groups.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Contains a similar pyridine structure but with different substituents and biological activities.
Uniqueness
[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(6-acetyl-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)9-4-7(11(16)17-2)3-8(12-9)5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
RAHJYIMBWBSXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Origin of Product |
United States |
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